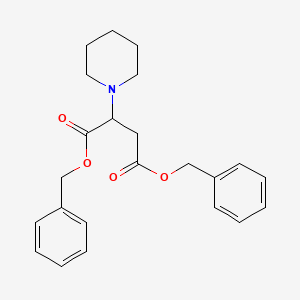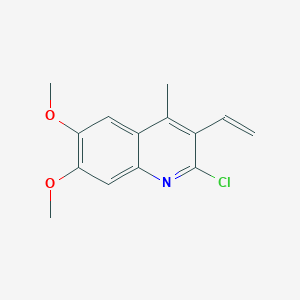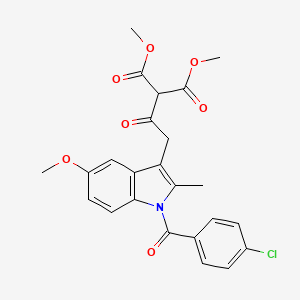
4,4'-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its phenylethene core, which is flanked by two 2,6-dimethylphenol groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) involves its interaction with molecular targets and pathways within biological systems. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but lacks the dimethyl groups on the phenol rings.
2,6-Di-tert-butyl-4-ethylphenol: Contains tert-butyl groups instead of methyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of phenol groups.
Uniqueness
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) is unique due to the presence of both phenylethene and 2,6-dimethylphenol groups, which confer specific chemical reactivity and physical properties. This combination of functional groups makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Properties
CAS No. |
61064-71-9 |
|---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H24O2/c1-15-10-19(11-16(2)23(15)25)14-22(20-8-6-5-7-9-20)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3 |
InChI Key |
XVAPMZPRTRMKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)

![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)



![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
